3-Chloro-2-methylpropyl(triethoxysilylmethyl)diethoxysilane
Overview
Description
This compound is primarily used in materials science, organic synthesis, and surface modification.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methylpropyl(triethoxysilylmethyl)diethoxysilane typically involves the reaction of 3-chloro-2-methylpropyl chloride with triethoxysilane and diethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and advanced purification techniques. The process begins with the preparation of the starting materials, followed by the controlled addition of reactants and catalysts. The reaction mixture is then subjected to distillation and other purification methods to isolate the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methylpropyl(triethoxysilylmethyl)diethoxysilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or ammonia. The reactions are typically carried out at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Formation of silanols, siloxanes, or other substituted silanes.
Oxidation Reactions: Formation of silanols or siloxanes.
Reduction Reactions: Formation of silanes with different functional groups.
Scientific Research Applications
3-Chloro-2-methylpropyl(triethoxysilylmethyl)diethoxysilane has a wide range of applications in scientific research, including:
Materials Science: Used in the synthesis of advanced materials with unique properties, such as hydrophobic coatings and nanocomposites.
Organic Synthesis: Serves as a key intermediate in the synthesis of complex organic molecules.
Surface Modification: Employed in the modification of surfaces to enhance their properties, such as adhesion, wettability, and chemical resistance.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 3-Chloro-2-methylpropyl(triethoxysilylmethyl)diethoxysilane involves its ability to form strong covalent bonds with various substrates. The compound’s silane groups can react with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This property makes it highly effective in surface modification and adhesion applications. Additionally, the compound’s unique structure allows it to interact with specific molecular targets, facilitating its use in organic synthesis and materials science.
Comparison with Similar Compounds
Similar Compounds
(3-Chloropropyl)triethoxysilane: Similar in structure but lacks the methyl group on the propyl chain.
(3-Aminopropyl)triethoxysilane: Contains an amino group instead of a chlorine atom.
(3-Mercaptopropyl)triethoxysilane: Contains a thiol group instead of a chlorine atom.
Uniqueness
3-Chloro-2-methylpropyl(triethoxysilylmethyl)diethoxysilane is unique due to the presence of both triethoxysilyl and diethoxysilyl groups, which provide enhanced reactivity and versatility in various applications. The compound’s structure allows for multiple functionalizations, making it highly valuable in materials science and organic synthesis.
Biological Activity
3-Chloro-2-methylpropyl(triethoxysilylmethyl)diethoxysilane is a silane compound characterized by its unique structure, which includes both triethoxysilyl and diethoxysilyl groups. This compound has garnered attention for its potential applications in materials science, organic synthesis, and biological fields due to its versatile reactivity and ability to modify surfaces.
- IUPAC Name : (3-chloro-2-methylpropyl)-diethoxy-(triethoxysilylmethyl)silane
- Molecular Formula : C15H35ClO5Si2
- Molecular Weight : 387.06 g/mol
- CAS Number : 1621184-24-4
The biological activity of this compound is primarily attributed to its ability to form strong covalent bonds with various substrates. The silane groups can react with hydroxyl groups on surfaces, leading to stable siloxane bonds. This property is crucial for applications in surface modification and adhesion, as well as in the synthesis of complex organic molecules.
Applications in Biology and Medicine
- Surface Modification : The compound is used to enhance the properties of biomaterials by improving adhesion and biocompatibility.
- Drug Delivery Systems : Its silane groups can be functionalized to create carriers for targeted drug delivery.
- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity, making it suitable for coatings in medical devices.
Case Study 1: Surface Coating for Medical Devices
A study investigated the use of this compound as a coating material for catheters. The results indicated that the silane-treated surfaces showed improved hydrophobicity and reduced bacterial adhesion compared to untreated controls. This property is essential for minimizing infection risks associated with medical implants.
Case Study 2: Drug Delivery Applications
Research focused on modifying the surface of nanoparticles with this silane compound to enhance drug loading capacity and release profiles. The findings demonstrated that nanoparticles coated with this compound exhibited a controlled release of therapeutic agents, indicating potential for use in targeted therapies.
Comparative Analysis with Similar Compounds
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
(3-Chloropropyl)triethoxysilane | Lacks methyl group; similar reactivity | Used in surface modification |
(3-Aminopropyl)triethoxysilane | Contains amino group; more biocompatible | Exhibits enhanced interaction with biological molecules |
(3-Mercaptopropyl)triethoxysilane | Contains thiol group; unique properties | Known for its antioxidant properties |
Properties
IUPAC Name |
(3-chloro-2-methylpropyl)-diethoxy-(triethoxysilylmethyl)silane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H35ClO5Si2/c1-7-17-22(18-8-2,13-15(6)12-16)14-23(19-9-3,20-10-4)21-11-5/h15H,7-14H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSRVQMPKJCOGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CC(C)CCl)(C[Si](OCC)(OCC)OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H35ClO5Si2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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